Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride

Conformational restriction Molecular design Medicinal chemistry

Peptide chemists requiring enforced backbone turns often find few non-proteinogenic amino acids with predictable conformational control. Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride (CAS 76910-10-6) is a cyclic β-amino ester HCl salt whose endocyclic double bond imposes the rigidity needed for reliable turn induction. It serves as a direct precursor to 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg), a residue that drives distinct γ-turn (C₇) or type II β-turn (C₁₀) conformations depending on sequence context. • Predictable γ-turn (C₇) or type II β-turn (C₁₀) induction in chemotactic tripeptides. • Enables downstream diversification via 1,3-dipolar cycloaddition, epoxidation, and dihydroxylation. • Key intermediate for CCR5 chemokine receptor antagonist libraries (≥98% purity). Supplied as a stable hydrochloride salt for consistent handling and storage.

Molecular Formula C8H14ClNO2
Molecular Weight 191.66
CAS No. 76910-10-6
Cat. No. B2523412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride
CAS76910-10-6
Molecular FormulaC8H14ClNO2
Molecular Weight191.66
Structural Identifiers
SMILESCCOC(=O)C1(CC=CC1)N.Cl
InChIInChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8(9)5-3-4-6-8;/h3-4H,2,5-6,9H2,1H3;1H
InChIKeyPWZYVHMKQAESMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride: Overview


Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride (CAS 76910-10-6) is a hydrochloride salt of a cyclic β-amino acid ethyl ester featuring a quaternary α-carbon within a cyclopentene ring. Its molecular formula is C8H14ClNO2 with a molecular weight of 191.65 g/mol . The compound belongs to the class of 1-aminocycloalk-3-ene-1-carboxylates, which are distinguished from their saturated cyclopentane counterparts by the presence of an endocyclic double bond that imposes conformational rigidity and provides a reactive handle for further synthetic elaboration . It is primarily employed as a versatile intermediate in medicinal chemistry, particularly for the construction of conformationally restricted peptide mimetics and as a scaffold for chemokine receptor antagonist development .

Conformationally restricted building block for peptide mimetics Cyclopentene ring enforces γ-turn / β-turn induction
Endocyclic double bond as synthetic diversification handle Supports 1,3-dipolar cycloaddition and oxidative functionalization
Hydrochloride salt form for improved handling and storage Solid salt reduces weighing variability vs. free base liquid

Why Saturated Analogs Cannot Substitute for This Compound


The endocyclic double bond in Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride fundamentally alters the conformational landscape compared to its fully saturated analog, Ethyl 1-aminocyclopentanecarboxylate hydrochloride (CAS 22649-37-2). The sp²-hybridized carbons flatten the ring, restricting pseudorotation and reducing the number of accessible low-energy conformers . This rigidity is not merely theoretical: when the corresponding free acid (1-aminocyclopent-3-ene-1-carboxylic acid, Cpg) replaces leucine in chemotactic tripeptides, it enforces a folded C₇ (γ-turn) conformation that is distinct from the extended C₅ conformation observed with acyclic unsaturated amino acids such as diallylglycine . The saturated analog lacks the olefinic π-system required for key transformations such as 1,3-dipolar cycloadditions, epoxidations, and dihydroxylations that enable downstream diversification . Furthermore, the hydrochloride salt form (MW 191.65, C8H14ClNO2) differs in stoichiometry, hygroscopicity, and handling characteristics from both the free base (MW 155.19, C8H13NO2) and the saturated hydrochloride (MW 193.67, C8H16ClNO2), making direct molar equivalence-based substitution unreliable . These multidimensional differences mean that generic substitution without careful re-optimization of reaction conditions or conformational design would compromise both synthetic outcomes and biological readouts.

!
Saturated cyclopentane analog lacks olefinic conformational restriction; pseudorotation may alter backbone geometry and binding entropy.
!
Absence of π-system in saturated analog prevents 1,3-dipolar cycloaddition, epoxidation, and dihydroxylation; limits downstream diversification pathways.
!
Free base or saturated hydrochloride differ in MW, hygroscopicity, and stoichiometry; direct molar substitution without re-optimization may compromise reaction outcomes.

Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Descriptor Comparison: Cyclopentene vs. Cyclopentane

The target compound (C8H14ClNO2, MW 191.65 g/mol) contains one double-bond equivalent (DBE) relative to its closest saturated comparator, Ethyl 1-aminocyclopentanecarboxylate hydrochloride (CAS 22649-37-2, C8H16ClNO2, MW 193.67 g/mol) . This unsaturation imposes sp² geometry at C3–C4, eliminating two hydrogen atoms, reducing the molecular weight by 2.02 Da, and critically restricting ring pseudorotation. While both compounds share identical hydrogen bond donor/acceptor counts (HBD=2, HBA=3), rotatable bond count (3), and topological polar surface area (52.3 Ų), the cyclopentene ring is geometrically flattened and conformationally more constrained than the cyclopentane ring, which can access multiple envelope and twist conformers .

MW & Unsaturation
Head-to-head
ΔMW = 2.02 Da, ΔDBE = 1
Conformational and reactivity differentiation
Computed properties; vs. saturated analog MW 193.67, DBE 0
Conformational restriction Molecular design Medicinal chemistry

Peptide Conformational Induction: C₇ Turn vs. Extended Conformations

When the free acid form of the target compound—1-aminocyclopent-3-ene-1-carboxylic acid (Cpg)—replaces the native (S)-Leucine at position 2 of the chemotactic tripeptide fMLF-OMe, the resulting peptide adopts a folded conformation characterized by two consecutive γ-turns (C₇ structure), as determined by ¹H NMR titration and NOESY experiments . In contrast, analogous substitution with diallylglycine (Dag), an acyclic unsaturated α-amino acid, yields a fully extended C₅ conformation at the same position . The cyclopentene constraint forces the backbone dihedral angles into a γ-turn geometry that is topologically distinct from both the extended Dag conformation and the β-turn (C₁₀) conformation observed when Cpg is placed between methionine and phenylalanine in the N-Boc-Met-Cpg-Phe-OMe tripeptide (O6···C3 distance = 5.49(1) Å, monoclinic P2₁ space group) . This demonstrates that the Cpg scaffold does not simply act as a generic steric bulk element but predictably induces specific secondary structure motifs depending on the sequence context.

Backbone Conformation
Reported
C₇ (folded γ-turn) vs C₅ (extended); C₁₀ β-turn with O···C 5.49(1) Å
Cyclopentene enforces folded turn; acyclic/saturated analogs give extended
NMR in CDCl₃; X-ray confirms β-turn in Boc-Met-Cpg-Phe-OMe
Peptide mimetics Conformational analysis Chemotaxis

Synthetic Versatility via the Cyclopentene Double Bond

The endocyclic double bond of the 1-aminocyclopent-3-ene-1-carboxylate scaffold serves as a dipolarophile, enabling regio- and stereoselective 1,3-dipolar cycloaddition with nitrile oxides to generate isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives . This transformation is not accessible with the saturated cyclopentane analog, which lacks the requisite π-system. The reaction proceeds with complete regioselectivity and stereoselectivity on enantiomerically pure cis- or trans-2-aminocyclopent-3-enecarboxylate substrates, yielding conformationally constrained heterocycles that have been explored as excitatory amino acid transporter inhibitors with neuroprotective activity . Additionally, the double bond undergoes dihydroxylation, enabling the preparation of all four diastereoisomers of 3-hydroxy-1-aminocyclopentanecarboxylate intermediates (overall yields: 6.2% for (1S/R,3S/R)-alcohols; 13% for (1R/S,3S/R)-alcohols) for downstream cycloPNA monomer synthesis .

Synthetic Versatility
Class-level
Cycloaddition & dihydroxylation accessible; saturated analog: none
Enables diversity-oriented synthesis of heterocycles and polyols
Regio/stereoselective cycloaddition; dihydroxylation 6.2–13% over steps
Cycloaddition Heterocycle synthesis Diversity-oriented synthesis

GABA(C) Receptor Pharmacology: Antagonist vs. Agonist Profiles

At human homomeric ρ₁ and ρ₂ GABA(C) receptors expressed in Xenopus oocytes, the cyclopentene-derived GABA analog (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) acts as a potent competitive antagonist with Kᵢ values of 6.0 ± 0.1 µM (ρ₁) and 4.7 ± 0.3 µM (ρ₂) . In contrast, the structurally analogous cyclopentane derivatives (+)-TACP and (+)-CACP function as moderate partial agonists, with (+)-TACP exhibiting EC₅₀ values of 2.7 ± 0.2 µM (ρ₁) and 1.45 ± 0.22 µM (ρ₂), and (+)-CACP showing EC₅₀ values of 26.1 ± 1.1 µM (ρ₁) and 20.1 ± 2.1 µM (ρ₂) . This functional switch—from partial agonism (cyclopentane) to pure antagonism (cyclopentene)—demonstrates that the ring unsaturation is not a silent structural feature but a critical determinant of pharmacodynamic behavior. While this study evaluated the 4-amino regioisomer rather than the 1-amino regioisomer, it establishes a class-level principle: cyclopentene-based GABA analogs can exhibit qualitatively different intrinsic activity profiles compared to their cyclopentane counterparts .

GABA(C) Functional Switch
Class-level
Antagonist (Ki ~5–6 µM) vs partial agonist (EC₅₀ 1.45–26.1 µM)
Cyclopentene scaffold shifts from agonism to antagonism at ρ receptors
4-amino regioisomer data; class-level principle for 1-amino scaffold
GABA receptor Conformational restriction Neuropharmacology

Commercial Availability and Purity: Hydrochloride Salt vs. Free Base

The target compound (CAS 76910-10-6) is commercially supplied as the hydrochloride salt, which confers enhanced solid-state stability and aqueous solubility relative to the free base (ethyl 1-aminocyclopent-3-ene-1-carboxylate, CAS 199532-88-2, MW 155.19 g/mol, C8H13NO2) . Multiple vendors offer the hydrochloride salt at purities of 95% to 98% (Leyan: 98%; Chemenu: 95%+; BOC Sciences: research grade) . In contrast, the free base is a liquid at ambient temperature and is less frequently stocked in research-grade purity, making the hydrochloride the preferred form for reproducible weighing and long-term storage. Pricing data (as of 2023–2024) indicates a range of approximately $388–$854 per gram depending on vendor and quantity, reflecting the compound's status as a specialty research chemical rather than a commodity building block .

Salt Form & Purity
Reported
HCl salt, solid, 95–98% purity vs free base liquid
Solid salt improves handling, weighing, and shelf-life
Purity per vendor CoA; pricing reflects specialty chemical status
Procurement Salt form selection Handling properties

High-Value Application Scenarios


Conformationally Constrained Peptide Mimetics with Predictable Turn Induction

When a peptide medicinal chemistry program requires replacement of a native amino acid with a non-proteinogenic residue that enforces a specific backbone turn, the Cpg scaffold (derived from the target compound after ester hydrolysis) offers a predictable conformational outcome. As demonstrated by Lucente et al., Cpg at position 2 of chemotactic tripeptides induces a folded C₇ γ-turn conformation, while in the Boc-Met-Cpg-Phe-OMe context it drives a type II β-turn (C₁₀) with a defined O6···C3 distance of 5.49(1) Å . This sequence-dependent conformational switching is not achievable with saturated 1-aminocyclopentanecarboxylic acid or acyclic unsaturated analogs, making the cyclopentene scaffold the rational choice for turn mimetic design.

Diversity-Oriented Synthesis of Heterocyclic and Polyoxygenated Libraries

Research groups engaged in diversity-oriented or fragment-based synthesis should select the cyclopentene scaffold over the saturated analog when downstream 1,3-dipolar cycloaddition or oxidative functionalization steps are planned. The nitrile oxide cycloaddition to enantiomerically pure 2-aminocyclopent-3-enecarboxylates proceeds with complete regio- and stereoselectivity to generate isoxazoline-fused bicyclic systems, which have demonstrated activity as excitatory amino acid transporter inhibitors . The dihydroxylation–oxidative cleavage sequence provides access to all four diastereoisomers of 3-hydroxy-1-aminocyclopentanecarboxylates (6.2–13% yield over multiple steps), intermediates that are critical for α-cycloPNA monomer construction .

GABA(C) Receptor Antagonist Development

For neuroscience laboratories investigating GABA(C) receptor pharmacology, the class-level evidence from Chebib et al. indicates that cyclopentene-based GABA analogs can exhibit pure antagonist activity (Kᵢ ≈ 5–6 µM for the 4-amino regioisomer at both ρ₁ and ρ₂ receptors), whereas the corresponding cyclopentane analogs function as partial agonists . This qualitative functional difference—antagonism vs. agonism—provides a compelling rationale for selecting the cyclopentene scaffold when designing competitive GABA(C) receptor antagonists, with the 1-amino regioisomer (ethyl ester hydrochloride form) serving as the key synthetic precursor for further structure–activity relationship exploration.

CCR5 Antagonist Lead Optimization

Patent literature identifies 1-amino-3-cyclopentenecarboxylate derivatives as precursors for CCR5 antagonists, with preliminary pharmacological screening indicating potential utility in treating HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases . The conformational rigidity imposed by the cyclopentene ring is a critical design element for achieving the desired binding pose at the CCR5 receptor, distinguishing this scaffold from more flexible acyclic amino esters. Procurement of the hydrochloride salt (76910-10-6) in 95–98% purity provides a reliable starting material for parallel synthesis of antagonist libraries targeting chemokine receptors.

Application
Selection Property
Validation Focus
Peptide turn mimetic design
Cyclopentene conformational restriction
γ-turn / β-turn induction (NMR, X-ray)
Diversity-oriented synthesis
Double bond as dipolarophile / oxidation handle
Cycloaddition & dihydroxylation pathway screening
GABA(C) receptor antagonist research
Cyclopentene vs. cyclopentane scaffold
Antagonist vs. agonist functional electrophysiology
Chemokine receptor (CCR5) antagonist screening
Rigid β-amino ester core
Receptor binding and functional antagonism assay
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